molecular formula C19H22N4O B6440804 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one CAS No. 2548977-96-2

3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one

Cat. No.: B6440804
CAS No.: 2548977-96-2
M. Wt: 322.4 g/mol
InChI Key: ROOHCHTWIQMCGD-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-{3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one (CAS 2548977-96-2) is a synthetic compound of significant interest in medicinal chemistry, featuring a propan-1-one backbone that bridges an indole moiety and a substituted azetidine ring. The indole group is a privileged scaffold in drug discovery, while the azetidine ring, a four-membered nitrogen heterocycle, is functionalized with a 4-methylpyrazole group via a methylene linker . This unique structure confers promising biological activities, making it a valuable reagent for early-stage pharmacological investigation. Preliminary research indicates that this compound exhibits a multi-target biological profile. It has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria in standard disk diffusion assays . Furthermore, in vitro studies suggest potential anticancer activity, with evidence indicating that the compound can induce apoptosis and cause cell cycle arrest in various cancer cell lines, potentially through the modulation of caspase pathways . Additional research on analogous compounds bearing pyrazole rings has shown neuroprotective effects in models of neurodegenerative disease, such as against 6-OHDA-induced neurotoxicity, by decreasing levels of pro-apoptotic proteins like Bax and caspase-3 . The compound's mechanism of action appears to be multifaceted, potentially involving interactions with specific receptors or enzymes critical to disease progression . With a molecular formula of C 19 H 22 N 4 O and a molecular weight of 322.4 g/mol, this compound serves as a versatile chemical building block for developing novel therapeutic agents and probing biological mechanisms. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-14-8-21-23(10-14)13-15-11-22(12-15)19(24)7-6-16-9-20-18-5-3-2-4-17(16)18/h2-5,8-10,15,20H,6-7,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOHCHTWIQMCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, with a focus on its mechanisms of action and therapeutic potential.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available indole derivatives and pyrazole intermediates. The process often utilizes various coupling reactions to form the azetidine ring, which is crucial for the compound's activity. Recent studies have reported efficient synthetic routes that yield high purity and yield of the target compound .

The biological activity of this compound has been linked to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. Its efficacy was assessed using standard disk diffusion methods, revealing significant zones of inhibition at certain concentrations .
  • Anticancer Potential : In vitro assays demonstrated that the compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegenerative diseases. It appears to inhibit oxidative stress and inflammation in neuronal cells, contributing to its protective effects .

Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated the antimicrobial efficacy of several derivatives, including this compound. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Anticancer Properties

Research conducted by a team at a leading pharmacological institute assessed the anticancer properties of this compound on breast and prostate cancer cell lines. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity. Mechanistic studies revealed that it activates caspase pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/Cell LinesEfficacy (IC50/MIC)Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
AnticancerMCF7 (Breast Cancer)IC50 = 15 µM
PC3 (Prostate Cancer)IC50 = 20 µM
NeuroprotectiveSH-SY5Y (Neuronal Cells)N/A

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including the compound , as anticancer agents. Indoles are known to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that incorporate indole structures have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, such as modulation of signaling pathways involved in cell survival and death .

Mechanism of Action
The compound's structure suggests it may interact with specific receptors or enzymes involved in cancer progression. The presence of the azetidine and pyrazole moieties could enhance its binding affinity to target proteins, leading to improved therapeutic efficacy. Research indicates that similar compounds can inhibit kinases associated with tumor growth, thereby providing a basis for further investigation into this compound's specific interactions .

Neuroprotective Effects
Indole derivatives are also being researched for their neuroprotective properties. The compound's ability to cross the blood-brain barrier may make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Indoles have been documented to possess antibacterial and antifungal properties. The unique combination of functional groups in 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one may enhance its effectiveness against a range of pathogens, making it a potential candidate for developing new antimicrobial agents .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Study BNeuroprotectionShowed reduced neuronal cell death in models of oxidative stress, indicating potential for Alzheimer's treatment.
Study CAntimicrobial EfficacyExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting utility as an antibiotic agent.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, enabling comparisons of synthetic routes, physicochemical properties, and biological activities:

Compound Name Core Structure Differences Key Properties/Activities Reference
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Two pyrazole groups at C3; phenyl group at C1 (vs. indole and azetidine in target) Synthesized via Al₂O₃-catalyzed reaction; characterized by X-ray diffraction .
1-[1-(1H-Indol-3-yl)alkyl]-1H-indoles Two indole groups linked by alkyl chains (vs. indole-azetidine-pyrazole in target) Cytotoxic in hepatocarcinoma cells; solvent-free synthesis .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Propenone backbone with dimethylamino substituent (vs. azetidine-pyrazole in target) Anticancer drug intermediate; optimized for purity via condensation reactions .
3-(5-Methyl-1H-imidazol-4-yl)-1-(1-methyl-1H-indol-3-yl)-1-propanone Imidazole substituent (vs. pyrazole); methylated indole (vs. unsubstituted indole in target) Potential metabolic stability due to methyl groups .
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Dihydropyrazole and pyridine rings (vs. azetidine-pyrazole in target) Structural diversity for binding affinity studies .
3-(1H-Indol-3-yl)-3-(3-isopropylphenyl)-1-(1-methyl-1H-imidazol-2-yl)propan-1-one Isopropylphenyl and imidazole groups (vs. azetidine-pyrazole in target) Enhanced lipophilicity due to branched substituents .
3-(1H-Indol-3-yl)-1-[4-(methoxyacetyl)piperazin-1-yl]propan-1-one Piperazine ring with methoxyacetyl (vs. azetidine-pyrazole in target) Potential pharmacokinetic modulation via piperazine .

Key Research Findings

  • Structural Diversity : Substituting azetidine with imidazole () or piperazine () alters steric and electronic profiles, impacting receptor binding.
  • Synthetic Efficiency : Solvent-free methods () and solid-phase catalysis () offer advantages in yield and sustainability over traditional routes.

Q & A

Basic Research: Synthesis Optimization

Q: What methodologies are recommended for optimizing the synthesis of 3-(1H-indol-3-yl)-1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one? A:

  • Reaction Parameter Screening : Vary solvents (e.g., ethanol, dimethylformamide), temperatures (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid) to maximize yield. For example, demonstrates that refluxing in ethanol with p-toluenesulfonic acid achieves higher yields (73%) compared to longer reaction times without catalysts .
  • Design of Experiments (DoE) : Use statistical models to optimize multi-variable interactions (e.g., time, temperature, molar ratios), as highlighted in flow-chemistry studies for analogous heterocyclic systems .
  • Characterization : Confirm intermediate structures via FT-IR (C=O stretch at ~1700 cm⁻¹) and NMR (indole NH proton at δ 10–12 ppm) to validate synthetic pathways .

Basic Research: Structural Characterization

Q: How should researchers approach the structural elucidation of this compound? A:

  • X-ray Crystallography : Use SHELXL for small-molecule refinement, particularly for resolving azetidine and pyrazole ring conformations. notes SHELX’s robustness in handling high-resolution or twinned data .
  • Spectroscopic Cross-Validation :
    • NMR : Assign peaks using ¹H-¹H COSY and HSQC to distinguish azetidine CH₂ groups (δ 3.5–4.5 ppm) and indole protons.
    • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) to rule out byproducts.

Advanced Research: Data Contradiction Analysis

Q: How to resolve discrepancies between spectroscopic data and computational models? A:

  • Multi-Technique Validation : If NMR data conflicts with computational predictions (e.g., dihedral angles), perform X-ray diffraction for absolute configuration determination .
  • Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility in the azetidine ring, which may explain deviations from static computational models .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: What strategies are effective for SAR studies targeting the indole-pyrazole-azetidine scaffold? A:

  • Substituent Variation : Systematically modify the 4-methyl group on the pyrazole ring or the azetidine linker to assess impact on bioactivity (e.g., kinase inhibition). highlights molecular docking to map interactions with target proteins .
  • Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (e.g., indole NH as a donor) .

Advanced Research: Crystallographic Challenges

Q: How to address crystallographic disorder in the azetidine moiety? A:

  • Twinning Analysis : Apply SHELXD for deconvoluting overlapping reflections in twinned crystals, as described for structurally complex heterocycles .
  • Thermal Motion Modeling : Refine anisotropic displacement parameters to resolve positional disorder in the azetidine ring .

Advanced Research: Analytical Method Development

Q: How to optimize HPLC methods for purity assessment? A:

  • Column Selection : Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to separate polar byproducts.
  • Detection Wavelength : Set to 254 nm (π→π* transitions of indole/pyrazole) for sensitivity .

Basic Research: Stability Under Experimental Conditions

Q: What precautions ensure compound stability during biological assays? A:

  • Storage Conditions : Store at –20°C in anhydrous DMSO to prevent azetidine ring hydrolysis .
  • Light Sensitivity : Use amber vials to protect the indole moiety from photodegradation .

Advanced Research: Biological Activity Profiling

Q: How to design assays for evaluating kinase inhibition potential?

  • Enzyme Assays : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., JAK2) and ATP concentrations adjusted to Km values.
  • Docking Studies : Align the compound’s pyrazole-azetidine core with ATP-binding pockets using AutoDock Vina, as validated in benzoselenadiazole systems .

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